Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate
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Overview
Description
Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate is an organic compound with the molecular formula C18H21NO4S. It is a derivative of sulfonamide and is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethyl ester group, a benzyl group, and a sulfonylamino group attached to a 4-methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate typically involves the reaction of ethyl bromoacetate with benzylamine in the presence of a base, followed by the introduction of the sulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. The process can be summarized as follows:
Step 1: Ethyl bromoacetate reacts with benzylamine to form ethyl 2-benzylaminoacetate.
Step 2: The intermediate is then treated with 4-methylbenzenesulfonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into binding pockets of target proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate can be compared with other sulfonamide derivatives, such as:
Methyl 2-(4-methylphenylsulfonamido)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Benzyl 2-(4-methylphenylsulfonamido)acetate: Similar structure but with a benzyl ester group.
Ethyl 2-(4-methylphenylsulfonamido)propanoate: Similar structure but with a propanoate group instead of an acetate group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities
Properties
IUPAC Name |
ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-23-18(20)14-19(13-16-7-5-4-6-8-16)24(21,22)17-11-9-15(2)10-12-17/h4-12H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELGXMAUYRBWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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